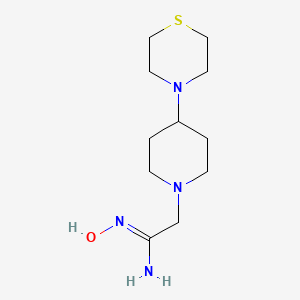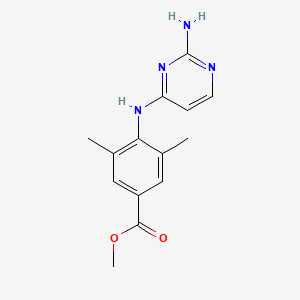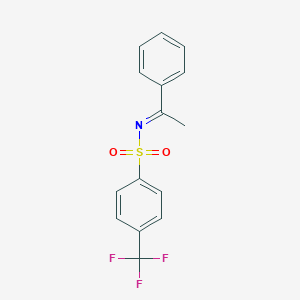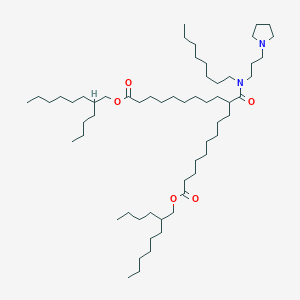
(3-(Difluoromethyl)-4-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)-4-fluorophenyl)methanamine is an organic compound that features a difluoromethyl group and a fluorophenyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts reaction, where difluoroacetaldehyde is generated in situ from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . This reaction is known for its good yields, broad substrate compatibility, and functional group tolerance.
Industrial Production Methods: Industrial production of (3-(Difluoromethyl)-4-fluorophenyl)methanamine may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The scalability of this method makes it suitable for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenylmethanamines.
Applications De Recherche Scientifique
(3-(Difluoromethyl)-4-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-(Difluoromethyl)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
(3-(Difluoromethoxy)phenyl)methanamine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
(3-(Trifluoromethyl)phenyl)methanamine: Contains a trifluoromethyl group, which can affect its chemical properties and reactivity differently.
(4-Fluorophenyl)methanamine: Lacks the difluoromethyl group, resulting in different chemical behavior and applications.
Uniqueness: (3-(Difluoromethyl)-4-fluorophenyl)methanamine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H8F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H,4,12H2 |
Clé InChI |
OGTZKIMAVQYPJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
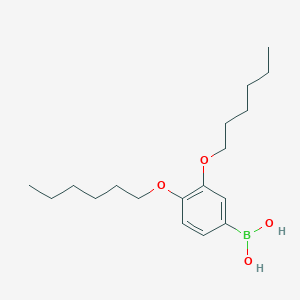
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
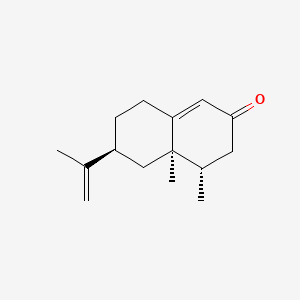
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)


![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)
